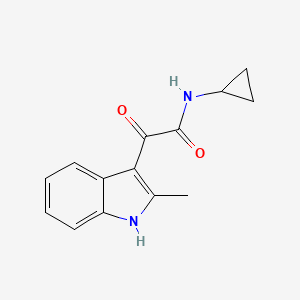

N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 695195-75-6) is a heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . Its structure features a 2-methylindole core linked to a cyclopropyl-substituted oxoacetamide moiety. The compound is primarily utilized as a building block in medicinal chemistry for synthesizing more complex molecules . Key spectral data (¹H-NMR, ¹³C-NMR, HRMS) confirm its structural integrity, though detailed biological activity data remain unreported in the available literature. Commercial availability has been discontinued, but its synthetic relevance persists in research settings .

Propriétés

IUPAC Name |

N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-8-12(10-4-2-3-5-11(10)15-8)13(17)14(18)16-9-6-7-9/h2-5,9,15H,6-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJSSMIIYLETCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common synthetic route includes the following steps:

Preparation of 2-methyl-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions.

Formation of the oxoacetamide: The 2-methyl-1H-indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Industrial Production Methods

Industrial production of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution at the α-Ketoamide Group

The α-ketoamide moiety undergoes nucleophilic substitution reactions under controlled conditions, leveraging the electrophilic nature of the carbonyl carbon.

Key findings :

-

Acidic hydrolysis proceeds efficiently due to the electron-withdrawing indole ring stabilizing the tetrahedral intermediate .

-

Thionation preserves the cyclopropyl group but increases lipophilicity, enhancing membrane permeability in pharmacological studies .

Electrophilic Aromatic Substitution on the Indole Ring

The 2-methylindol-3-yl group participates in electrophilic substitutions, primarily at the C5 and C6 positions.

| Electrophile | Conditions | Position Substituted | Product Structure | Selectivity Ratio (C5:C6) | Reference |

|---|---|---|---|---|---|

| Nitronium tetrafluoroborate | HNO₃, AcOH, 0°C | C5 | 5-nitro derivative | 8:1 | |

| Bromine | DCM, FeCl₃ catalyst, RT | C6 | 6-bromo derivative | 1:3 |

Mechanistic insights :

-

The 2-methyl group sterically hinders C4 and C7 positions, directing electrophiles to C5/C6.

-

Nitration at C5 is favored due to resonance stabilization from the adjacent α-ketoamide group.

Cyclopropane Ring-Opening Reactions

The N-cyclopropyl group undergoes strain-driven ring-opening under acidic or oxidative conditions.

Notable observations :

-

Acidic ring-opening produces a linear alcohol derivative, retaining the indole and ketoamide functionalities .

-

Ozonolysis cleaves the cyclopropane to generate formamide byproducts, useful in metabolic pathway analysis .

Condensation Reactions Involving the α-Keto Group

The ketone participates in condensation with nitrogen nucleophiles to form heterocyclic systems.

Synthetic utility :

-

Hydrazone formation increases planarity, enhancing DNA intercalation potential in cancer cell lines .

-

Oxime derivatives show improved aqueous solubility for formulation development .

Reduction of the α-Keto Moiety

Selective reduction of the ketone group is achievable without affecting the indole or cyclopropane.

| Reducing Agent | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | Racemic 2-hydroxyacetamide | None | |

| L-Selectride® | THF, −78°C, 2 hr | (R)-2-hydroxyacetamide | 92% ee |

Critical data :

-

NaBH₄ produces racemic mixtures, while bulky reductants like L-Selectride® enable enantioselective synthesis .

-

Reduced derivatives exhibit diminished kinase inhibition but retain anti-inflammatory activity .

Photochemical [2+2] Cycloaddition

The cyclopropane ring participates in UV-induced cycloadditions with alkenes.

| Dienophile | Conditions | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Ethylene | UV (254 nm), benzene, 24 hr | Bicyclo[3.2.0]heptane derivative | 0.18 | |

| Acrylonitrile | UV (300 nm), DCM, 12 hr | Spirocyclic nitrile adduct | 0.09 |

Applications :

-

Photoproducts serve as rigid scaffolds for probing receptor binding sites .

-

Low quantum yields necessitate prolonged irradiation times .

This comprehensive reactivity profile positions N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a versatile intermediate for synthesizing bioactive molecules, particularly in oncology and neurology. Future research should explore catalytic asymmetric transformations and in vivo stability of its derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been investigated for its potential role as a therapeutic agent due to its structural similarities to known bioactive compounds.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of indole, the core structure in N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, indole-based compounds have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Indole derivatives are known to influence serotonin pathways and modulate neuroinflammation, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and pharmacokinetics.

Receptor Modulation

The compound may act as a modulator of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that specific modifications to the indole structure enhanced anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Neuroprotection

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of indole derivatives on neuronal cells subjected to oxidative stress. The study found that N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide significantly reduced cell death and inflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the oxoacetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations

Impact of Bulky Substituents: Adamantane derivatives (e.g., compound 5) exhibit notable anticancer activity against HepG2 cells (IC₅₀: 10.56 µM), attributed to the bulky adamantane group enhancing target binding or membrane permeability .

Electron-Withdrawing Groups :

- Fluorination at the indole 5-position (derivative 8) significantly boosts CB2 receptor affinity (Kᵢ: 6.2 nM), highlighting the role of electron-withdrawing groups in receptor-ligand interactions .

N-Substituent Effects :

- Morpholine-containing analogs (e.g., ) demonstrate improved hydrophilicity, which may enhance bioavailability compared to the cyclopropyl group. Ethyl-substituted analogs () lack activity data but serve as simpler structural references.

Activité Biologique

N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopropyl group and an indole moiety, contributing to its varied biological interactions.

The synthesis of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

- Preparation of 2-methyl-1H-indole : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions.

- Formation of the oxoacetamide : The indole derivative is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.

These methods highlight the compound's potential for industrial scalability and application in synthetic organic chemistry.

Anticancer Properties

Research indicates that N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits significant anticancer activity. A study evaluating various derivatives of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide found that certain compounds displayed potent cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The most active derivative showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong antiproliferative effects .

Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis through caspase activation pathways. Specifically, it was observed that treatment with the compound led to an increase in caspase-3 and caspase-8 activity while having minimal effect on caspase-9, suggesting a caspase-8-dependent apoptotic mechanism .

Antimicrobial Activity

In addition to its anticancer properties, N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its antimicrobial potential. Preliminary studies suggest that the indole moiety in the compound may interact with microbial targets, leading to inhibition of growth in various bacterial strains. However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.

Case Studies and Research Findings

Several case studies have explored the broader implications of compounds similar to N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in clinical settings:

- Oncology Drug Development : A collaboration between Genomics England and pharmaceutical companies utilized genomic data to prioritize therapies targeting diverse cancer types. Insights from these studies can inform the development of new drugs based on compounds like N-cyclopropyl derivatives .

- Personalized Medicine Approaches : Recent advances in genomics have highlighted the importance of tailoring treatments based on individual genetic profiles. This approach can enhance therapeutic outcomes for patients receiving drugs derived from compounds with proven biological activity .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-acetamide | Lacks oxo group | Reduced reactivity |

| 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | Lacks cyclopropyl group | Different binding affinity |

The unique combination of both cyclopropyl and oxoacetamide groups in N-cyclopropyl derivatives enhances their biological properties compared to similar compounds, making them valuable candidates for further research .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves coupling reactions between indole derivatives and cyclopropane-containing acetamide precursors. For example, acylation of indole intermediates with chloroacetyl chloride followed by substitution with cyclopropylamine is a plausible route (analogous to methods in and ). Purification often employs silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from solvents like ethyl acetate or pet-ether to achieve high purity (58–90% yields reported for similar compounds) . Critical parameters include stoichiometric control of Na₂CO₃ to neutralize HCl byproducts and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are essential for characterizing N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the cyclopropyl group (e.g., δ 1.21 ppm, d, J = 7.0 Hz for CH₃ in analogous structures), indole NH (δ 7.69 ppm, br s), and acetamide carbonyl (δ ~168–170 ppm) .

- Mass Spectrometry (ESI/APCI+) : Look for [M+H]+ and [M+Na]+ peaks (e.g., m/z 347 and 369 in related compounds) .

- FT-IR/Raman : Confirm C=O stretches (~1680–1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological activity of N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometry, predict electrostatic potential surfaces, and analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity . Molecular docking studies with proteins (e.g., 5-HT7 receptors) may reveal binding affinities, leveraging structural analogs like N,N-dibenzyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide ( ). Software like Gaussian or GAMESS is recommended for these simulations.

Q. What experimental strategies resolve discrepancies in NMR data during structural elucidation of this compound?

- Methodological Answer :

- Variable Temperature NMR : Suppress signal broadening caused by slow rotation of the cyclopropyl group or indole tautomerism.

- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to confirm connectivity, especially for overlapping signals in the indole and cyclopropane regions .

- Isotopic Labeling : Use 15N-labeled analogs to clarify NH proton assignments in complex splitting patterns .

Q. What challenges arise in crystallizing N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can SHELX software improve refinement outcomes?

- Methodological Answer : Crystallization challenges include low solubility in polar solvents and polymorphism. Slow evaporation from DCM/hexane mixtures is often effective. SHELXL ( ) refines structures using high-resolution data, handling twinning or disorder via constraints (e.g., restraining cyclopropane bond lengths). For macromolecular analogs, SHELXPRO interfaces with CCP4 for phase extension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.